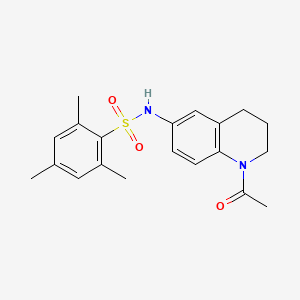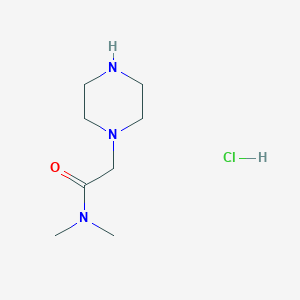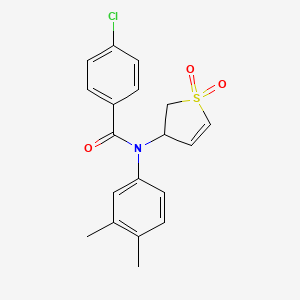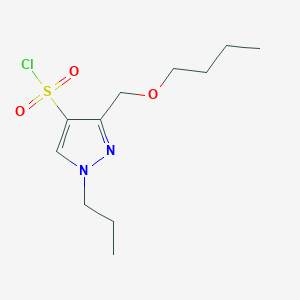
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide involves several steps. The exact method of synthesis or extraction is not specified in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex. Unfortunately, the specific details about the molecular structure of this compound are not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly defined in the available resources .Scientific Research Applications
Antimicrobial Activity
A study on the synthesis, characterization, and antimicrobial activity of novel benzenesulfonamide derivatives, including compounds similar in structure to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide, showed significant antimicrobial properties. The research demonstrated that these compounds exhibit higher antimicrobial activity compared to their parent compounds, indicating their potential as effective antimicrobial agents (Vanparia et al., 2010).
Enzyme Inhibition
Isoquinolinesulfonamides, including derivatives similar to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This discovery opens up potential applications in the development of therapeutic agents targeting these enzymes, which are crucial in numerous biological processes (Hidaka et al., 1984).
Cancer Research
New sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds, including structures akin to this compound, activate p38/ERK phosphorylation, leading to cell death. This suggests potential applications in cancer therapy by targeting specific signaling pathways to induce apoptosis in cancerous cells (Cumaoğlu et al., 2015).
Alzheimer’s Disease
Research on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as therapeutic agents for Alzheimer’s disease indicates that derivatives of benzenesulfonamide, related to the compound of interest, show inhibitory activity against acetylcholinesterase. This is significant for Alzheimer’s disease treatment, as acetylcholinesterase inhibitors are a mainstay in managing the symptoms of the disease. The study highlights the potential of these compounds in developing new treatments for neurodegenerative disorders (Abbasi et al., 2018).
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is not clearly defined in the available resources.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)21-18-7-8-19-17(12-18)6-5-9-22(19)16(4)23/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXWYXVXITEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide](/img/structure/B2732683.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)


![methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2732691.png)


![7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B2732695.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2732698.png)
![8-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732700.png)
